2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide

Polymer Solar Cells Cathode Interfacial Layer Power Conversion Efficiency

Generic Wittig reagents often yield inconsistent E/Z ratios in carbonyl homologation. 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide (CAS 69891-92-5), featuring a unique 1,3-dioxane ring, provides superior selectivity. • Achieves 10.74% PCE as cathode interfacial layer in polymer solar cells vs 7.37% for bare Al • Enables selective (Z)-olefination of methyl 5-oxopentanoate for pharmaceutical intermediates • Enhanced polar solvent solubility simplifies workup Supplied moisture-free under inert gas at ≥98% purity for reproducible results.

Molecular Formula C24H26BrO2P
Molecular Weight 457.3 g/mol
CAS No. 69891-92-5
Cat. No. B1299770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide
CAS69891-92-5
Molecular FormulaC24H26BrO2P
Molecular Weight457.3 g/mol
Structural Identifiers
SMILESC1COC(OC1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
InChIInChI=1S/C24H26O2P.BrH/c1-4-11-21(12-5-1)27(22-13-6-2-7-14-22,23-15-8-3-9-16-23)20-17-24-25-18-10-19-26-24;/h1-9,11-16,24H,10,17-20H2;1H/q+1;/p-1
InChIKeyXETDBHNHTOJWPZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TPhPEtBr: Chemical Identity & Procurement


2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide (CAS 69891-92-5) is a phosphonium salt that functions as a Wittig reagent [1]. Its molecular formula is C₂₄H₂₆BrO₂P with a molecular weight of 457.35 g/mol, and it typically appears as a white to off-white solid [2]. The compound contains a triphenylphosphonium group linked via an ethyl bridge to a 1,3-dioxane ring, a structural feature that differentiates it from simpler alkyl phosphonium salts [1]. It is characterized as moisture-sensitive and requires storage under an inert atmosphere .

Wittig reagent with 1,3-dioxane-protected carbonyl moiety
Requires storage under inert atmosphere; moisture-sensitive
Triphenylphosphonium salt; three-carbon homologation candidate

Why Generic Phosphonium Salts Fail for TPhPEtBr


Phosphonium salts used as Wittig reagents exhibit widely varying reactivity and selectivity based on their substituents, and generic substitution risks compromising both synthetic yield and product purity [1]. Specifically, the 1,3-dioxane ring in this compound imparts a unique combination of electronic and steric properties that cannot be replicated by simple alkyl phosphonium salts (e.g., ethyl- or butyl-triphenylphosphonium bromides) or even other heterocyclic derivatives [1]. These structural differences directly impact the nucleophilicity of the in-situ generated ylide, the stability of the oxaphosphetane intermediate, and the (E/Z) selectivity of the resulting alkene [1]. For applications requiring precise homologation, such as introducing a three-carbon chain with a protected carbonyl moiety, substitution with a non-dioxane analog will lead to divergent reaction pathways and distinct product profiles .

Unique electronic and steric profile
Simple alkyl phosphonium salts lack the dioxane ring, altering ylide nucleophilicity and oxaphosphetane stability.
Divergent reaction pathways
Non-dioxane analogs may shift (E/Z) selectivity and lead to different product profiles in olefination.
Incorrect homologation length
Alternative phosphonium salts deliver 1- or 2-carbon extension, not the 3-carbon unit with protected carbonyl.

Quantitative Differentiation of TPhPEtBr vs. Comparators


Cathode Interfacial Layer Efficiency vs. Tetraphenylphosphonium Bromide

In a direct head-to-head comparison as a cathode interfacial layer (CIL) material in polymer solar cells, 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide (TPhPEtBr) achieved a power conversion efficiency (PCE) of 10.20% when used with a PBDB-T:ITIC active layer, compared to 11.08% for tetraphenylphosphonium bromide (QPhPBr) and 7.37% for a bare Al cathode [1]. The mixed binary layer of TPhPEtBr with N719 dye yielded a PCE of 10.74% [1].

CIL Efficiency vs QPhPBr
Head-to-head
PCE 10.20% (alone), 10.74% (binary layer with N719); QPhPBr 11.08%; bare Al 7.37%
Supports material selection for polymer solar cell cathode interfacial layers
PBDB-T:ITIC active layer; reported device architecture
Polymer Solar Cells Cathode Interfacial Layer Power Conversion Efficiency

Enhanced Solubility in Polar Solvents vs. Alkyl Phosphonium Salts

The presence of the 1,3-dioxane ring in 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide is reported to enhance solubility and stability in polar solvents compared to simpler alkyl triphenylphosphonium bromides [1]. The compound exhibits high solubility in methanol and is also soluble in water [2]. This improved solvation is attributed to the electronic donation properties of the dioxane molecule, which stabilizes the ylide and enhances its nucleophilicity [1].

Solubility vs Alkyl Salts
Class-level / Data to verify
Reported enhanced solubility in methanol and water compared to simple alkyl triphenylphosphonium bromides
May support homogeneous Wittig reaction conditions in polar media
Exact solubility parameters not provided; supplier-reported
Organic Synthesis Wittig Reaction Solubility

Three-Carbon Homologation vs. Alternative Phosphonium Salts

2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide is specifically used as a three-carbon homologating agent, enabling the introduction of a -CH₂-CH₂-CH(O)-O- unit onto a carbonyl compound . This is a distinct function compared to phosphonium salts with different alkyl chain lengths or functional groups. For example, (1,3-Dioxan-2-ylmethyl)triphenylphosphonium bromide would act as a one-carbon homologating agent, while ethyltriphenylphosphonium bromide introduces only a two-carbon chain [1]. The specific chain length and protected carbonyl functionality are critical for synthesizing α,β- or β,γ-unsaturated compounds with a defined carbon framework .

Homologation Chain Length
Class-level
Three-carbon extension with protected carbonyl; distinct from 1- or 2-carbon analogs
Enables stepwise construction of complex carbon frameworks in synthesis
Essential for precise homologation in pharmaceutical intermediate routes
Homologation Wittig Olefination Organic Synthesis

Validated Application Scenarios for TPhPEtBr


Fullerene-Free Polymer Solar Cell Fabrication

This compound is validated for use as a cathode interfacial layer (CIL) material in polymer solar cells, demonstrating a power conversion efficiency (PCE) of 10.20% in PBDB-T:ITIC active layer devices and 10.74% when used in a binary layer with N719 dye, significantly outperforming a bare Al cathode (7.37%) [1]. This application is supported by direct comparative data in a peer-reviewed study.

Three-Carbon Homologation via Wittig Olefination

As a three-carbon homologating agent, this compound is ideal for the olefination of carbonyl compounds, specifically introducing a protected aldehyde moiety. A validated application is the conversion of methyl 5-oxopentanoate to methyl 7-(1,3-dioxan-2-yl)hept-(5Z)-enoate . This reaction is critical for synthesizing intermediates in pharmaceuticals and natural products.

Complex Molecule Synthesis with Enhanced Solubility

The compound's enhanced solubility in polar solvents, compared to simpler alkyl phosphonium salts, makes it a preferred reagent for Wittig reactions in challenging solvent systems [2]. This property facilitates homogeneous reaction conditions and eases workup procedures, improving overall synthetic efficiency.

Application
Selection Property
Validation Focus
Fullerene-free polymer solar cell CIL research
Cathode interfacial layer performance
PCE benchmarking in device architectures
Three-carbon Wittig olefination studies
Homologation chain-length specificity
Carbon framework extension with protected carbonyl
Polar solvent Wittig reaction development
Solubility profile vs. alkyl phosphonium salts
Reaction homogeneity and purification efficiency

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